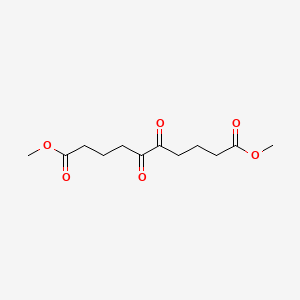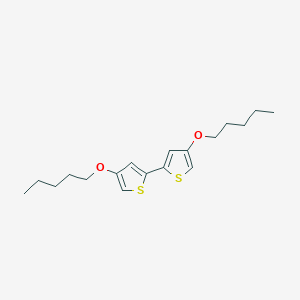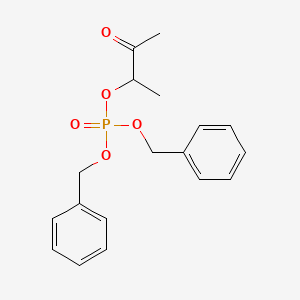![molecular formula C10H11ClN2O2S2 B14267927 2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide CAS No. 135594-19-3](/img/structure/B14267927.png)
2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide is a chemical compound with a complex structure that includes a chloro group, an allyl group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group is known to interact with the active sites of enzymes, while the allyl group can participate in covalent bonding with nucleophilic residues.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(prop-2-en-1-yl)acetamide: Similar structure but lacks the sulfonamide group.
2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Contains a pyridine ring instead of a benzene ring.
2-Chloro-2-propen-1-ol: Contains a hydroxyl group instead of the sulfonamide group.
Uniqueness
2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and allyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
135594-19-3 |
|---|---|
Fórmula molecular |
C10H11ClN2O2S2 |
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)sulfonyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11ClN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,16) |
Clave InChI |
UDMBUBPXKXNMOB-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=S)NS(=O)(=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


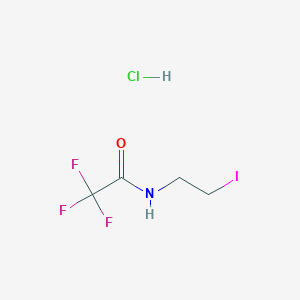
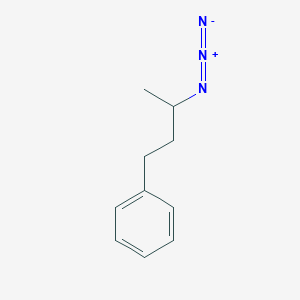

![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
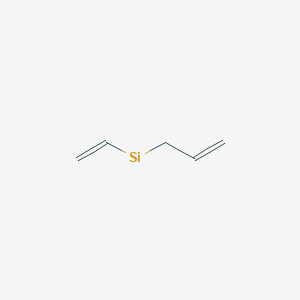
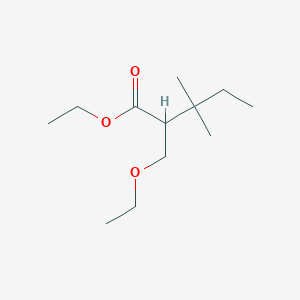
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)

